C.I. Acid Orange 123 is an azo dye commonly used in various applications, particularly in textiles and food products. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which are responsible for their vibrant colors. C.I. Acid Orange 123 is known for its bright orange hue and is soluble in water, making it suitable for dyeing processes. Its chemical structure typically includes a sulfonic acid group, enhancing its solubility and affinity for various substrates.
C.I. Acid Orange 123 has been studied for its biological activity, particularly regarding its potential toxicity. Azo dyes, including C.I. Acid Orange 123, can be metabolized into amines that may exhibit mutagenic or carcinogenic properties in mammals . Studies have shown that the metabolic pathways include:
The synthesis of C.I. Acid Orange 123 generally involves the coupling of diazotized aromatic amines with phenolic compounds or other aromatic substrates. The typical steps include:
C.I. Acid Orange 123 is unique due to its specific solubility profile and application versatility compared to other azo dyes.
Research on C.I. Acid Orange 123 has highlighted several interaction studies focusing on its behavior in biological systems and environmental contexts:
Several compounds share structural similarities with C.I. Acid Orange 123, primarily due to their azo functional groups and applications as dyes. Here are some notable comparisons:
| Compound Name | Chemical Structure |
Diazo-Coupling Reaction MechanismsThe synthesis of C.I. Acid Orange 123 fundamentally relies on the classical diazo-coupling reaction mechanism, which represents one of the most important transformations in industrial organic chemistry [19]. This compound, bearing CAS number 12234-96-7, belongs to the azo dye family characterized by the presence of one or more azo groups (-N=N-) that are responsible for its vibrant orange coloration [1] . The diazo-coupling process involves two distinct stages: diazotization and subsequent coupling reactions [18] [19]. The diazotization stage commences with the formation of a diazonium salt through the reaction of primary aromatic amines with nitrous acid under acidic conditions [24]. The mechanism begins with the combination of sodium nitrite and hydrochloric acid to generate nitrous acid in situ, which subsequently undergoes protonation to form the nitrosonium ion (NO+), serving as the key electrophile [10]. The formation of the diazonium intermediate proceeds through a series of well-defined steps [10]. Initially, the nitrosonium ion attacks the aromatic amine, forming a new nitrogen-nitrogen bond. This is followed by two consecutive proton transfers from nitrogen to oxygen, accompanied by reorganization of the pi bonding framework. The final step involves the formation of the nitrogen-nitrogen triple bond with concomitant expulsion of water [10]. Temperature control during diazotization represents a critical parameter for successful diazonium salt formation [25] [29]. Research demonstrates that diazonium salts maintain stability at temperatures between -10°C and 10°C, with only minimal decomposition observed [25]. Beyond 33°C, significant thermal decomposition occurs, leading to the formation of phenolic products and potential explosive decomposition due to nitrogen gas liberation [29].
The coupling stage involves the electrophilic aromatic substitution of the diazonium salt with electron-rich aromatic compounds such as phenols or anilines [9] [15]. In this mechanism, the diazonium cation functions as an electrophile, while the activated aromatic ring serves as a nucleophile [15]. The coupling reaction typically occurs at the para position of the nucleophile, though ortho coupling may occur when the para position is occupied [15]. The mechanistic pathway for azo coupling proceeds through the formation of an arenium ion intermediate [9]. The nucleophilic aromatic ring donates electron density to the terminal nitrogen of the diazonium group, causing the nitrogen-nitrogen triple bond to convert to a double bond and generating a positive charge on the aromatic ring [11]. Subsequent deprotonation restores aromaticity and completes the formation of the azo linkage [11]. Flow chemistry approaches have emerged as advantageous alternatives for diazonium formation and coupling reactions [25]. These systems provide enhanced temperature control and improved mixing efficiency, allowing for continuous generation and immediate consumption of unstable diazonium intermediates [25]. Research indicates that flow-based diazonium formation can be successfully conducted at temperatures up to 20°C without significant decomposition, expanding the operational window compared to traditional batch processes [25]. Condensation Pathways with Trichlorotriazine DerivativesTrichlorotriazine derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and trichloroisocyanuric acid, have gained prominence as versatile reagents in dye synthesis [13] [16]. These symmetrical triazine compounds serve as efficient Vilsmeier-Haack type reagents when combined with dimethylformamide or dimethylacetamide [13] [16]. The formation of active condensation intermediates occurs through the reaction of trichlorotriazine derivatives with amide solvents [16]. Specifically, the combination of 2,4,6-trichloro-1,3,5-triazine with dimethylacetamide generates adducts containing chloromethyleniminium moieties [16]. Infrared spectroscopic analysis of these adducts reveals characteristic absorption bands at 3215 cm⁻¹ (broad), 1706 cm⁻¹ (broad), and 1750 cm⁻¹ (weak), confirming the formation of the reactive intermediate [16]. The mechanism underlying trichlorotriazine-mediated condensation involves the generation of a chloromethyleniminium cation intermediate [16]. This electrophilic species subsequently reacts with aromatic substrates, facilitating simultaneous cyclization and substitution reactions [16]. The process demonstrates particular utility in the synthesis of quinoline derivatives and related heterocyclic compounds that may serve as precursors or coupling partners in azo dye synthesis [13]. Cyanuric chloride exhibits exceptional reactivity toward nucleophiles due to the electron-withdrawing nature of the triazine ring [31]. The chloride centers undergo sequential displacement reactions, allowing for the controlled introduction of various substituents [31] [32]. This reactivity pattern enables the synthesis of mono-, di-, and tri-substituted 1,3,5-triazines with precise control over substitution selectivity [32].
Ultrasonication has proven beneficial in accelerating trichlorotriazine-mediated reactions [16]. Sonochemical approaches reduce reaction times significantly compared to conventional heating while maintaining comparable yields [16] [37]. Research demonstrates that ultrasonic conditions can complete triazine derivative synthesis in as little as 5 minutes with yields exceeding 75% [37]. The application of trichlorotriazine derivatives in dye synthesis extends beyond simple condensation reactions [31]. These compounds serve as cross-linking agents and precursors to reactive dyes that incorporate triazine rings [31]. The largest class of triazine-based dyes includes sulfonated triazine-stilbene optical brighteners commonly employed in detergent formulations and paper whitening applications [31]. Industrial-Scale Production Optimization StrategiesIndustrial-scale production of azo dyes, including C.I. Acid Orange 123, encompasses five fundamental manufacturing steps: diazotization, coupling, isolation-filtration, drying, grinding, and standardization [18]. The optimization of these processes requires careful consideration of multiple parameters to achieve consistent product quality and maximize production efficiency [18]. Temperature control systems represent critical infrastructure for large-scale diazonium salt production [20]. Industrial implementations utilize automated pH and temperature monitoring with continuous adjustment capabilities [20]. Research indicates that dye synthesis plants operate under extreme conditions including pH values as low as 1, temperatures up to 90°C, and pressures reaching 6 bar [20]. These harsh environments necessitate specialized equipment including enamel-coated reactors and Hastelloy C4 fittings for corrosion resistance [20]. Continuous flow processing has emerged as a transformative approach for industrial azo dye production [14] [22]. Continuous manufacturing systems demonstrate significant advantages over traditional batch processes, including reduced production costs, decreased water consumption, and improved safety profiles [14]. Economic analysis reveals that continuous processes can achieve cost reductions of approximately 4.68 times compared to equivalent batch operations [14].
Flow reactor technology enables precise control over residence times, reaction temperatures, and reagent concentrations [22]. Tubular reactors operating at pilot scale demonstrate space-time yields of 4.2 kg starting material per hour per liter of reactor volume [22]. The reduced residence times in flow systems, typically ranging from 55 seconds to several minutes, minimize the accumulation of unstable diazonium intermediates and enhance overall process safety [22]. Bubble column reactors have shown particular promise for continuous azo dye synthesis [14]. Experimental studies using Sudan-I dye and Solvent Yellow 16 dye achieved yields of 92.04% and 96.60% respectively, with productivities reaching 1.68-1.92 kg per day [14]. These systems operate successfully at slurry concentrations of approximately 5% weight/weight without experiencing clogging issues [14]. Process analytical technology integration enhances real-time monitoring and control of industrial dye synthesis [20] [21]. Advanced sensor systems enable continuous measurement of critical parameters including pH, temperature, and dye concentration throughout the production cycle [20]. Dyebath analysis using spectroscopic assessment provides indirect measurement of dye exhaustion rates, enabling optimization of process profiles for improved levelness and reduced processing times [21]. Quality control optimization through statistical methods has demonstrated significant benefits in industrial dye production [21]. Process optimization studies report cycle time reductions of 13% and dye unlevelness improvements of 45% through systematic analysis of temperature gradients and machine-specific parameters [21]. These improvements require detailed characterization of individual production equipment, as maximum allowable temperature gradients vary significantly between different manufacturing systems [21]. Automation systems incorporating programmable logic controllers enable 24-hour continuous operation in modern dye synthesis facilities [20]. These systems provide automated sensor maintenance and calibration, reducing the operational burden associated with harsh chemical environments [20]. pH electrode service life in industrial dye synthesis ranges from 8 hours to several weeks depending on process conditions, necessitating robust automated replacement and calibration protocols [20]. Dates
Last modified: 07-20-2023
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